N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and a carboxamide group. The combination of these functional groups imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Similar compounds containing an imidazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is suggested that the compound’s anti-inflammatory action may be due to its inhibition of cyclooxygenase in platelets, blocking prostaglandin synthesis .
Biochemical Pathways
Given the compound’s potential anti-inflammatory action, it may be inferred that it affects the arachidonic acid pathway, which is involved in the synthesis of prostaglandins .
Result of Action
Based on the potential anti-inflammatory action, it can be inferred that the compound may reduce inflammation by inhibiting prostaglandin synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide typically involves the cyclization of esters of benzoin and aromatic acids (desyl esters). The desyl esters can be obtained by the acylation of benzoin using Davidson’s method. In the case of 2-(hydroxyaryl)-4,5-diphenyl-1,3-oxazoles, the desyl esters are produced by the alkylation of the salts of the corresponding carboxylic acids with desyl chloride under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of photochromic materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1,3-oxazole: A simpler oxazole derivative with similar chemical properties.
Thiophene-2-carboxamide: Lacks the oxazole ring but shares the thiophene and carboxamide groups.
Spiropyrans containing 4,5-diphenyl-1,3-oxazole: Compounds with photochromic properties.
Uniqueness
N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide is unique due to the combination of the oxazole and thiophene rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-19(16-12-7-13-25-16)22-20-21-17(14-8-3-1-4-9-14)18(24-20)15-10-5-2-6-11-15/h1-13H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWUWVJSXPTECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.